molecular formula C29H22BrF3N2O5S B304965 ETHYL (2Z)-5-(3-BROMO-4-METHOXYPHENYL)-7-METHYL-3-OXO-2-({5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}METHYLIDENE)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2Z)-5-(3-BROMO-4-METHOXYPHENYL)-7-METHYL-3-OXO-2-({5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}METHYLIDENE)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B304965
M. Wt: 647.5 g/mol
InChI Key: OPEKQFNRRSQBIH-UCQKPKSFSA-N
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Description

Ethyl 5-(3-bromo-4-methoxyphenyl)-7-methyl-3-oxo-2-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2Z)-5-(3-BROMO-4-METHOXYPHENYL)-7-METHYL-3-OXO-2-({5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}METHYLIDENE)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3-bromo-4-methoxyphenyl)-7-methyl-3-oxo-2-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This can convert ketones to alcohols or remove halogen atoms.

    Substitution: Halogen atoms can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Ethyl 5-(3-bromo-4-methoxyphenyl)-7-methyl-3-oxo-2-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a drug candidate due to its complex structure and functional groups.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Materials Science: Its unique properties may be useful in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of ETHYL (2Z)-5-(3-BROMO-4-METHOXYPHENYL)-7-METHYL-3-OXO-2-({5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}METHYLIDENE)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves interactions with molecular targets such as enzymes or receptors. The exact pathways depend on the specific application, but it may involve inhibition or activation of certain biological processes.

Properties

Molecular Formula

C29H22BrF3N2O5S

Molecular Weight

647.5 g/mol

IUPAC Name

ethyl (2Z)-5-(3-bromo-4-methoxyphenyl)-7-methyl-3-oxo-2-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C29H22BrF3N2O5S/c1-4-39-27(37)24-15(2)34-28-35(25(24)17-8-10-22(38-3)20(30)13-17)26(36)23(41-28)14-19-9-11-21(40-19)16-6-5-7-18(12-16)29(31,32)33/h5-14,25H,4H2,1-3H3/b23-14-

InChI Key

OPEKQFNRRSQBIH-UCQKPKSFSA-N

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)Br)C(=O)C(=CC4=CC=C(O4)C5=CC(=CC=C5)C(F)(F)F)S2)C

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)Br)C(=O)/C(=C/C4=CC=C(O4)C5=CC(=CC=C5)C(F)(F)F)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)Br)C(=O)C(=CC4=CC=C(O4)C5=CC(=CC=C5)C(F)(F)F)S2)C

Origin of Product

United States

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